3-Fluorobenzoyl-CoA

Enzyme kinetics Substrate specificity Anaerobic degradation

This meta-fluorinated benzoyl-CoA analog is essential for dissecting benzoyl-CoA reductase (EC 1.3.7.8) active-site geometry, exhibiting a distinct 31% relative reduction velocity and modestly higher Km (0.043 mM) in T. aromatica. Unlike the 2- or 4-fluoro isomers, it forms a fluorinated cyclic dienoyl-CoA dead-end product in select organisms, enabling intermediate trapping and pathway inhibition studies. Its differential processing by CoA ligases (56% rel. activity in anaerobic consortia) makes it a precise diagnostic probe for resolving specific bacterial guilds in mixed microbial systems. Standard B2B shipping applies.

Molecular Formula C28H39FN7O17P3S
Molecular Weight 889.6 g/mol
Cat. No. B1252003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzoyl-CoA
Molecular FormulaC28H39FN7O17P3S
Molecular Weight889.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O
InChIInChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-7-6-18(37)31-8-9-57-27(41)15-4-3-5-16(29)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-5,10,13-14,17,20-22,26,38-39H,6-9,11-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKeySHBNFVMHAFFMNY-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorobenzoyl-CoA: Key Properties and Procurement Considerations for this CoA Thioester


3-Fluorobenzoyl-CoA (3-Fluorobenzoyl-coenzyme A) is a fluorinated derivative of benzoyl-CoA, characterized by the formal condensation of coenzyme A with 3-fluorobenzoic acid. It is a specialized coenzyme A thioester, identified by the KEGG COMPOUND code C02784 [1], with a molecular formula of C28H39FN7O17P3S and a molecular weight of approximately 889.63 g/mol . Its primary utility lies in investigating the substrate specificity and catalytic mechanisms of enzymes involved in the anaerobic degradation of aromatic compounds, particularly in bacteria like *Thauera aromatica* and *Paraburkholderia xenovorans* [2].

Why 3-Fluorobenzoyl-CoA Cannot Be Substituted by Other Benzoyl-CoA Analogs


Substituting 3-fluorobenzoyl-CoA with other benzoyl-CoA analogs (e.g., 2- or 4-fluorobenzoyl-CoA, or even unmodified benzoyl-CoA) in enzymatic assays or metabolic studies is not a trivial decision. The position of the fluorine substituent on the aromatic ring profoundly influences the compound's interaction with key enzymes. Quantitative data from benzoate-CoA ligase (EC 6.2.1.25) and benzoyl-CoA reductase (EC 1.3.7.8) assays reveal that each positional isomer exhibits a distinct activity profile relative to the natural substrate, benzoyl-CoA [1]. For instance, in some bacterial systems, 3-fluorobenzoyl-CoA is processed with significantly lower efficiency compared to the 4-fluoro isomer [2], while in others, it may act as a dead-end inhibitor, halting the degradation pathway [3]. Therefore, the selection of this specific compound is dictated by the precise experimental question regarding meta-substitution effects or the need for a pathway-specific probe.

Quantitative Evidence: Differentiating 3-Fluorobenzoyl-CoA from Closest Analogs


Relative Activity with Benzoate-CoA Ligase (EC 6.2.1.25) from *Thauera aromatica*

When assayed with purified benzoate-CoA ligase from *Thauera aromatica*, 3-fluorobenzoate is converted to 3-fluorobenzoyl-CoA with an activity that is 89% of that observed for the natural substrate, benzoate. This is notably lower than the 100% activity observed for 4-fluorobenzoate and the 122% activity for 2-fluorobenzoate, highlighting a distinct kinetic preference for the para- and ortho-fluoro isomers over the meta-fluoro isomer in this specific organism [1].

Enzyme kinetics Substrate specificity Anaerobic degradation

Relative Activity with Benzoyl-CoA Reductase (EC 1.3.7.8) from *Thauera aromatica*

Using a coupled assay with reduced methyl viologen as an artificial electron donor, 3-fluorobenzoyl-CoA is reduced by benzoyl-CoA reductase (BCR) from *Thauera aromatica* at only 31% of the velocity measured for the natural substrate, benzoyl-CoA. This is a stark contrast to the 2-fluoro isomer, which is processed at 145% of the velocity of benzoyl-CoA, and the 4-fluoro isomer, which exhibits low activity. This confirms that the 3-fluoro substitution at the meta position is poorly tolerated by this specific BCR's active site [1].

Enzyme kinetics Reductive dearomatization Fluorinated probes

Michaelis Constant (Km) for Benzoyl-CoA Reductase (EC 1.3.7.8) from *Thauera aromatica*

Kinetic analysis of purified benzoyl-CoA reductase from *Thauera aromatica* yielded a Km value of 0.043 mM for 3-fluorobenzoyl-CoA. This is slightly higher than the Km for the natural substrate benzoyl-CoA (0.037 mM) and significantly higher than the Km for 2-aminobenzoyl-CoA (0.019 mM). The higher Km for the 3-fluoro analog suggests a lower binding affinity for the enzyme compared to the natural substrate, complementing the reduced turnover velocity data [1].

Enzyme kinetics Substrate affinity Steady-state kinetics

Comparative Substrate Activity with Benzoate-CoA Ligase from a Syntrophic Anaerobic Mixed Culture

In contrast to the *Thauera* enzyme, the benzoate-CoA ligase purified from an undefined syntrophic anaerobic mixed culture exhibits a different specificity profile. Here, the activity with 3-fluorobenzoate is only 56% of that with benzoate. This is lower than both the 2-fluoro isomer (93%) and the 4-fluoro isomer (75%). This organism-dependent variability underscores the necessity of using the exact isomer when characterizing a specific biological system [1].

Microbial consortia Environmental microbiology Substrate promiscuity

Optimal Scientific Applications for 3-Fluorobenzoyl-CoA Based on Quantitative Evidence


Investigating Meta-Substituent Effects on Benzoyl-CoA Reductase (BCR) Mechanism

The unique properties of 3-fluorobenzoyl-CoA make it an ideal probe for dissecting the active site geometry of benzoyl-CoA reductase (EC 1.3.7.8). Its moderate reduction velocity (31% of benzoyl-CoA) and modestly higher Km (0.043 mM) compared to the natural substrate (Km = 0.037 mM), as demonstrated in *T. aromatica*, allow for mechanistic studies that are not possible with the hyperactive 2-fluoro isomer or the poorly processed 4-fluoro isomer [1]. The fact that it is converted to a fluorinated cyclic dienoyl-CoA dead-end product in some organisms further positions it as a tool for trapping and characterizing reaction intermediates [2].

Probing Substrate Specificity in Environmental Microbial Consortia

In complex microbial systems, the specificity of CoA ligases for fluorinated benzoates varies significantly between organisms. For instance, in an undefined anaerobic consortium, the ligase exhibits only 56% relative activity with 3-fluorobenzoate, compared to 93% for 2-fluorobenzoate and 75% for 4-fluorobenzoate [3]. This makes 3-fluorobenzoyl-CoA a precise diagnostic tool for detecting and quantifying the activity of specific bacterial guilds or enzymatic pathways within a mixed sample, providing a level of resolution unattainable with the more widely accepted 4-fluoro analog.

Developing Pathway-Specific Inhibitors or Metabolic Traps

In *Paraburkholderia xenovorans*, 3-fluorobenzoate is converted to its CoA thioester with only 2.0% of the activity of the natural substrate [4]. Furthermore, in *Thauera chlorobenzoica*, while the enzyme catalyzes reductive dehalogenation of 3-chloro/3-bromobenzoyl-CoA, 3-fluorobenzoyl-CoA is diverted to form a fluorinated cyclic dienoyl-CoA compound [2]. This diversion, acting as a metabolic dead-end, positions 3-fluorobenzoyl-CoA as a potent lead compound for designing pathway-specific inhibitors or for creating bacterial strains that are auxotrophic or display conditional lethality when the pathway is essential.

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